molecular formula C18H20Cl2N2O2S B10816548 1-((2,5-Dichlorophenyl)sulfonyl)-4-phenethylpiperazine

1-((2,5-Dichlorophenyl)sulfonyl)-4-phenethylpiperazine

Cat. No.: B10816548
M. Wt: 399.3 g/mol
InChI Key: WMMZYEPDPXDBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-662041 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of WAY-662041 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

WAY-662041 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-ylsulfonyl derivatives, while reduction may produce different piperidine derivatives .

Scientific Research Applications

WAY-662041 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-662041 involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-662041 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20Cl2N2O2S

Molecular Weight

399.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C18H20Cl2N2O2S/c19-16-6-7-17(20)18(14-16)25(23,24)22-12-10-21(11-13-22)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2

InChI Key

WMMZYEPDPXDBBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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